molecular formula C8H10N2O4 B2632918 2-Morpholinooxazole-4-carboxylic acid CAS No. 955401-70-4

2-Morpholinooxazole-4-carboxylic acid

Cat. No.: B2632918
CAS No.: 955401-70-4
M. Wt: 198.178
InChI Key: BHPWKUCWMWCLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholinooxazole-4-carboxylic acid is a heterocyclic compound that features both an oxazole ring and a morpholine ring. This compound has garnered interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both the oxazole and morpholine rings makes it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

2-Morpholinooxazole-4-carboxylic acid has several applications in scientific research, including:

Future Directions

While specific future directions for 2-Morpholinooxazole-4-carboxylic acid were not found in the search results, oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Therefore, future research may focus on the synthesis of various oxazole derivatives and their screening for various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of bases such as sodium hydroxide or potassium carbonate to facilitate the cyclization and substitution steps.

Industrial Production Methods

Industrial production of 2-Morpholinooxazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinooxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 2-Morpholinooxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can interact with active sites of enzymes, inhibiting their activity, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can disrupt essential biological pathways in microorganisms, leading to their inhibition or death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholinooxazole-4-carboxylic acid is unique due to the presence of both the oxazole and morpholine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-morpholin-4-yl-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c11-7(12)6-5-14-8(9-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPWKUCWMWCLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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